

An In-depth Technical Guide to 10-Decarbomethoxyaclacinomycin A: Chemical Structure and Properties

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Compound of Interest

Compound Name: 10-Decarbomethoxyaclacinomycin A

Cat. No.: B15563059

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For Researchers, Scientists, and Drug Development Professionals

Abstract

10-Decarbomethoxyaclacinomycin A is an anthracycline antibiotic, a derivative of the well-known antineoplastic agent, aclacinomycin A. Produced by a mutant strain of the bacterium *Streptomyces galilaeus*, this compound exhibits antibacterial properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of **10-Decarbomethoxyaclacinomycin A**. Detailed experimental protocols for its production, isolation, and biological evaluation are also presented, drawing from established methodologies for related compounds. This document aims to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antibiotics and anticancer agents.

Chemical Structure and Identification

10-Decarbomethoxyaclacinomycin A is a complex glycosidic molecule characteristic of the anthracycline class of natural products. Its structure features a tetracyclic aglycone core linked to a trisaccharide chain.

Table 1: Chemical Identification of **10-Decarbomethoxyaclacinomycin A**

Identifier	Value
Molecular Formula	C40H51NO13[1]
Molecular Weight	753.83 g/mol [1]
IUPAC Name	7-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione
CAS Number	76264-91-0

(Insert a 2D chemical structure diagram of **10-Decarbomethoxyaclacinomycin A** here. This can be obtained from sources like PubChem.)

Physicochemical Properties

While specific experimentally determined physicochemical data for **10-Decarbomethoxyaclacinomycin A** are not readily available in the public domain, computational predictions and data from the closely related aclacinomycin A provide valuable insights.

Table 2: Predicted and Known Physicochemical Properties

Property	Value	Source/Method
XLogP3	3.7	Computed by XLogP3
Hydrogen Bond Donor Count	4	Computed by Cactvs
Hydrogen Bond Acceptor Count	14	Computed by Cactvs
Melting Point (Aclacinomycin A)	148°C	(Patent EP0050725B1)[2]
Solubility	Data not available	

Biological Properties and Mechanism of Action

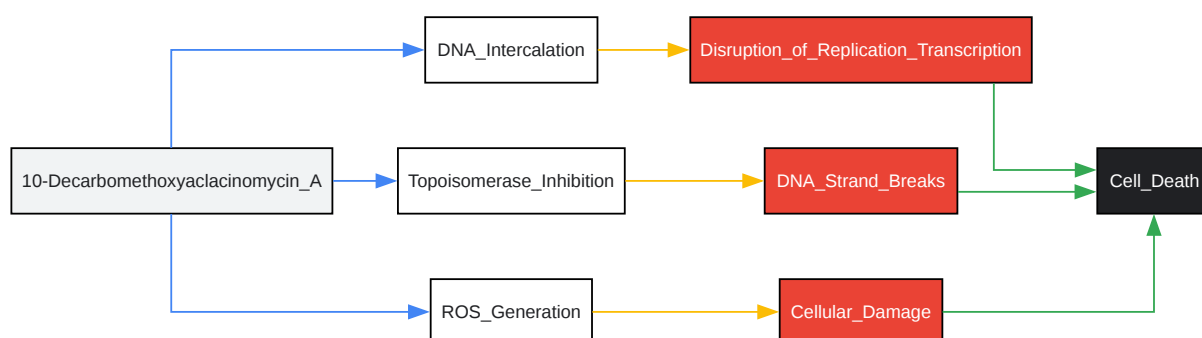
Antibacterial Activity

10-Decarbomethoxyaclacinomycin A is known to possess antibacterial activities. Specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values against a panel of bacterial strains, are not extensively documented in publicly accessible literature. However, the general mechanism of action for anthracyclines suggests activity primarily against Gram-positive bacteria.

Presumed Mechanism of Action

The mechanism of action of **10-Decarbomethoxyaclacinomycin A** is presumed to be similar to that of its parent compound, aclacinomycin A. The primary modes of action for aclacinomycins include:

- **DNA Intercalation:** The planar tetracyclic ring system of the molecule inserts between the base pairs of DNA, disrupting DNA replication and transcription.
- **Topoisomerase Inhibition:** Aclacinomycins are known to inhibit topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication. This leads to the accumulation of DNA strand breaks and ultimately, cell death.
- **Generation of Reactive Oxygen Species (ROS):** The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which can damage cellular components.



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Caption: Presumed mechanism of action for **10-Decarbomethoxyaclacinomycin A**.

Experimental Protocols

Detailed experimental protocols for **10-Decarbomethoxyaclacinomycin A** are scarce. The following sections provide generalized yet detailed methodologies based on established procedures for the production, extraction, and evaluation of related anthracyclines from *Streptomyces* species.

Production of 10-Decarbomethoxyaclacinomycin A

This protocol is adapted from methods for aclacinomycin production using *Streptomyces galilaeus*.

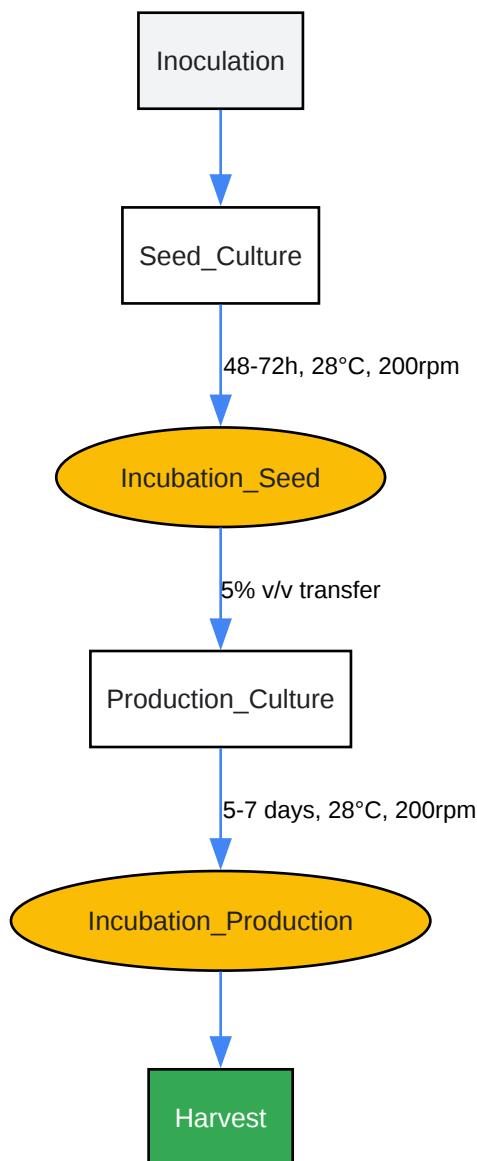
4.1.1. Microbial Strain

- *Streptomyces galilaeus* MA144-M1t mutant strain KE303. This strain is specifically cited for the production of **10-Decarbomethoxyaclacinomycin A**.

4.1.2. Culture Media and Conditions

- Seed Culture Medium (per liter): Glucose 10 g, Yeast Extract 3 g, Malt Extract 3 g, Peptone 5 g. Adjust pH to 7.2 before autoclaving.
- Production Medium (per liter): Soluble Starch 20 g, Glucose 10 g, Yeast Extract 5 g, K₂HPO₄ 1 g, MgSO₄·7H₂O 0.5 g, CaCO₃ 2 g. Adjust pH to 7.0 before autoclaving.
- Cultivation:
 - Inoculate a loopful of *S. galilaeus* KE303 spores into 50 mL of seed culture medium in a 250 mL baffled flask.
 - Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
 - Transfer the seed culture (5% v/v) to the production medium.

- Incubate the production culture at 28°C on a rotary shaker at 200 rpm for 5-7 days.



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Caption: Workflow for the production of **10-Decarbomethoxyaclacinomycin A**.

Extraction and Purification

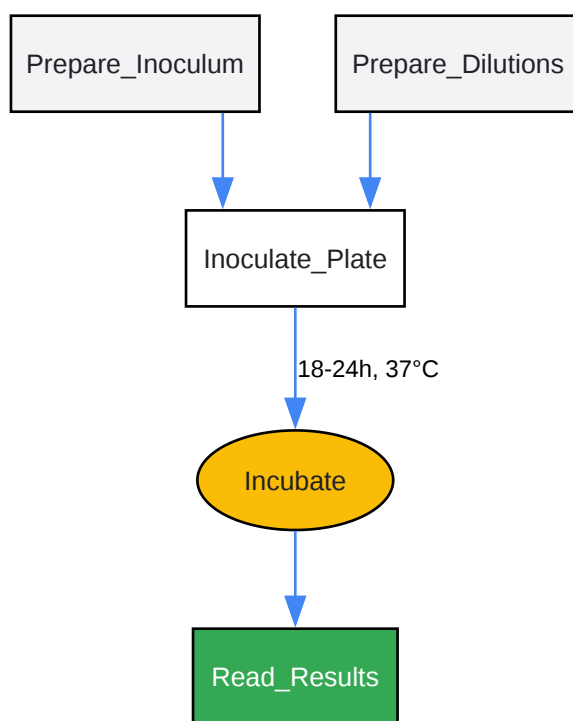
This is a general procedure for the extraction of anthracyclines from *Streptomyces* culture broth.

- Cell Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelium from the supernatant.
- Mycelial Extraction:
 - Resuspend the mycelial pellet in acetone or methanol and stir for 2-4 hours.
 - Filter the mixture to remove cell debris.
 - Evaporate the solvent under reduced pressure to obtain a crude extract.
- Supernatant Extraction:
 - Adjust the pH of the supernatant to 8.0-8.5.
 - Extract with an equal volume of a water-immiscible organic solvent such as ethyl acetate or chloroform.
 - Separate the organic layer and evaporate to dryness.
- Purification:
 - Combine the crude extracts and dissolve in a minimal amount of methanol.
 - Subject the dissolved extract to column chromatography on silica gel.
 - Elute with a gradient of chloroform-methanol.
 - Monitor fractions by Thin Layer Chromatography (TLC) and combine fractions containing the desired compound.
 - Further purification can be achieved by High-Performance Liquid Chromatography (HPLC).

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antibiotic.

- Preparation of Bacterial Inoculum:
 - Culture the test bacterium overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).
 - Dilute the overnight culture to achieve a final concentration of approximately 5×10^5 colony-forming units (CFU)/mL in the test wells.
- Preparation of Antibiotic Dilutions:
 - Prepare a stock solution of **10-Decarbomethoxyaclacinomycin A** in a suitable solvent (e.g., DMSO).
 - Perform serial two-fold dilutions in a 96-well microtiter plate containing broth medium to achieve the desired concentration range.
- Inoculation and Incubation:
 - Add the standardized bacterial inoculum to each well of the microtiter plate.
 - Include a positive control (bacteria, no antibiotic) and a negative control (broth only).
 - Incubate the plate at 37°C for 18-24 hours.
- Determination of MIC:
 - The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.



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Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Conclusion

10-Decarbomethoxyaclacinomycin A represents a potentially valuable lead compound in the ongoing search for new anti-infective and anticancer agents. While its chemical structure is well-defined, a comprehensive characterization of its physicochemical and biological properties requires further investigation. The experimental protocols outlined in this guide provide a solid foundation for researchers to produce, isolate, and evaluate this and other related anthracycline antibiotics. Future studies should focus on determining a full profile of its antibacterial and cytotoxic activities, elucidating its precise mechanism of action, and exploring its potential for therapeutic applications.

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